2-methyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-indole
Overview
Description
2-methyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in pharmaceutical research .
Preparation Methods
The synthesis of 2-methyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-indole involves several steps. One common method includes the reaction of 2-methylindole with a suitable piperazine derivative in the presence of a trifluoromethylating agent . The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform and may require the presence of a catalyst to facilitate the reaction . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
2-methyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-indole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of various biological pathways . The compound can interact with receptors, enzymes, and other proteins, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Compared to other indole derivatives, 2-methyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-indole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties . Similar compounds include:
3-methyl-1-(4-(trifluoromethyl)phenyl)indole: Lacks the piperazine moiety, resulting in different biological activity.
2-methyl-4-(trifluoromethyl)phenylindole: Similar structure but different substitution pattern, leading to variations in chemical reactivity and biological effects.
Properties
IUPAC Name |
2-methyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3/c1-15-19(18-7-2-3-8-20(18)25-15)14-26-9-11-27(12-10-26)17-6-4-5-16(13-17)21(22,23)24/h2-8,13,25H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGOIGYHPBDMBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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